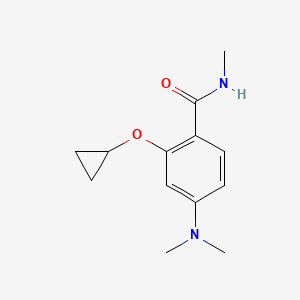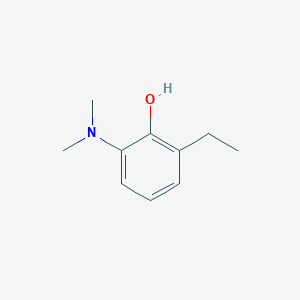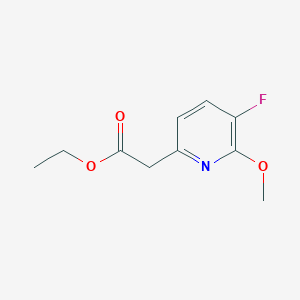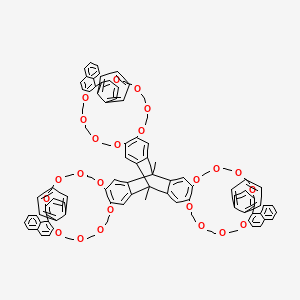
Chiral triptycene-derived tri(crown ether)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chiral triptycene-derived tri(crown ether) is a unique compound that combines the structural features of triptycene and crown ethers. Triptycene is a rigid, three-dimensional molecule with a propeller-like shape, consisting of three benzene rings arranged at 120° angles. Crown ethers are macrocyclic compounds known for their ability to complex with cations. The combination of these two structures results in a compound with unique properties, including chiral recognition and molecular encapsulation capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chiral triptycene-derived tri(crown ether) typically involves the functionalization of triptycene at specific positions to introduce crown ether moieties. One common approach is the use of a two-step fragment-coupling reaction. Initially, triptycene is functionalized with reactive groups such as hydroxyl or amino groups. These intermediates are then reacted with crown ether precursors under conditions that promote macrocyclization .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using scalable purification techniques such as chromatography, and ensuring the availability of high-purity starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Chiral triptycene-derived tri(crown ether) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Chiral triptycene-derived tri(crown ether) has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography and as a host molecule in supramolecular chemistry.
Medicine: Investigated for its potential in enantioselective drug synthesis and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials, including sensors and separation membranes
Mécanisme D'action
The mechanism by which chiral triptycene-derived tri(crown ether) exerts its effects is primarily based on its ability to form stable complexes with guest molecules. The chiral nature of the compound allows for enantioselective recognition, making it useful in separating enantiomers of chiral compounds. The molecular targets and pathways involved include hydrogen bonding, π-π interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
- Triptycene-derived calixarenes
- Triptycene-derived heteracalixarenes
- Triptycene-derived tetralactam macrocycles
- Triptycene-derived molecular tweezers
Uniqueness: Chiral triptycene-derived tri(crown ether) stands out due to its combination of a rigid triptycene backbone and the macrocyclic crown ether structure. This unique combination provides enhanced stability, chiral recognition, and the ability to form stable host-guest complexes, making it highly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C118H120O24 |
|---|---|
Poids moléculaire |
1922.2 g/mol |
InChI |
InChI=1S/C118H120O24/c1-117-93-75-105-108(140-72-60-128-48-42-122-54-66-134-102-36-30-84-18-6-12-24-90(84)114(102)111-87-21-9-3-15-81(87)27-33-99(111)131-63-51-119-39-45-125-57-69-137-105)78-96(93)118(2,97-79-109-106(76-94(97)117)138-70-58-126-46-40-120-52-64-132-100-34-28-82-16-4-10-22-88(82)112(100)115-91-25-13-7-19-85(91)31-37-103(115)135-67-55-123-43-49-129-61-73-141-109)98-80-110-107(77-95(98)117)139-71-59-127-47-41-121-53-65-133-101-35-29-83-17-5-11-23-89(83)113(101)116-92-26-14-8-20-86(92)32-38-104(116)136-68-56-124-44-50-130-62-74-142-110/h3-38,75-80H,39-74H2,1-2H3 |
Clé InChI |
YMFKPGURRNLFJB-UHFFFAOYSA-N |
SMILES canonique |
CC12C3=CC4=C(C=C3C(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C8=CC=CC=C8C=C7)C9=C(C=CC1=CC=CC=C19)OCCOCCOCCO6)(C1=CC3=C(C=C21)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO3)C)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


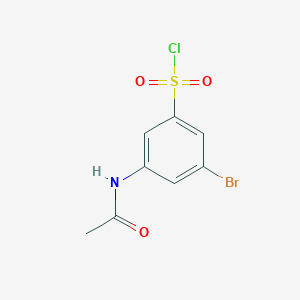
![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)
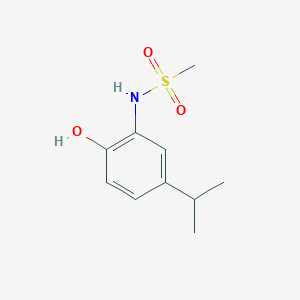
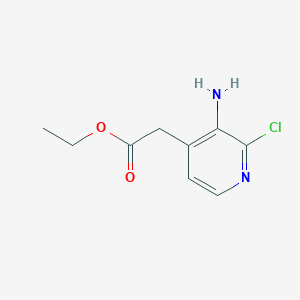
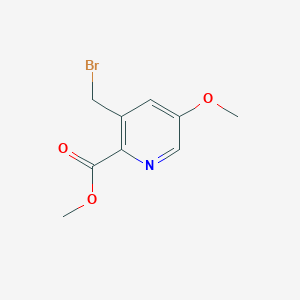

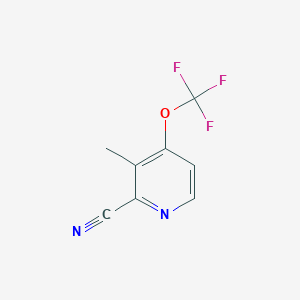
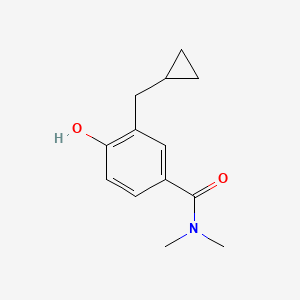
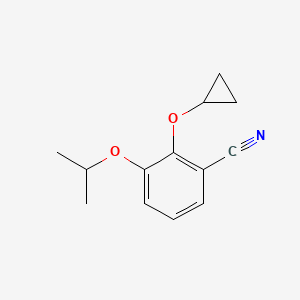
![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
